molecular formula C12H15N3O B15218817 4-(3-(1H-Imidazol-1-yl)propoxy)aniline CAS No. 88138-72-1

4-(3-(1H-Imidazol-1-yl)propoxy)aniline

Cat. No.: B15218817
CAS No.: 88138-72-1
M. Wt: 217.27 g/mol
InChI Key: FUFQPMKTPZSCFI-UHFFFAOYSA-N
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Description

4-(3-(1H-Imidazol-1-yl)propoxy)aniline is a chemical compound that features an imidazole ring attached to a propoxy group, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(1H-Imidazol-1-yl)propoxy)aniline typically involves the following steps:

    Formation of the Propoxy Intermediate: The initial step involves the preparation of 3-(1H-Imidazol-1-yl)propanol. This can be achieved by reacting imidazole with 3-chloropropanol under basic conditions.

    Coupling with Aniline: The next step involves the reaction of 3-(1H-Imidazol-1-yl)propanol with aniline. This is typically carried out using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(3-(1H-Imidazol-1-yl)propoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of corresponding imidazole carboxylic acids.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the aniline moiety.

Scientific Research Applications

4-(3-(1H-Imidazol-1-yl)propoxy)aniline has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its imidazole moiety.

    Materials Science: It is utilized in the development of novel materials, including polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 4-(3-(1H-Imidazol-1-yl)propoxy)aniline involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the aniline moiety can participate in hydrogen bonding and π-π interactions with receptor sites, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-Imidazol-1-yl)aniline
  • 3-(1H-Imidazol-1-yl)propylamine
  • 4-(3-(1H-Imidazol-1-yl)propoxy)phenol

Uniqueness

4-(3-(1H-Imidazol-1-yl)propoxy)aniline is unique due to the presence of both an imidazole ring and an aniline moiety connected via a propoxy linker. This structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields.

Properties

CAS No.

88138-72-1

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

4-(3-imidazol-1-ylpropoxy)aniline

InChI

InChI=1S/C12H15N3O/c13-11-2-4-12(5-3-11)16-9-1-7-15-8-6-14-10-15/h2-6,8,10H,1,7,9,13H2

InChI Key

FUFQPMKTPZSCFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)OCCCN2C=CN=C2

Origin of Product

United States

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